molecular formula C16H16ClN3O2 B3015223 5-[4-(4-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol CAS No. 1252851-24-3

5-[4-(4-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol

Cat. No.: B3015223
CAS No.: 1252851-24-3
M. Wt: 317.77
InChI Key: WNTFPZNLBKUWGQ-UHFFFAOYSA-N
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Description

5-[4-(4-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol typically involves multiple steps, starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps in the synthesis involve:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

5-[4-(4-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceutical agents due to its potential biological activities.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-[4-(4-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)piperazine: A simpler derivative with similar biological activities.

    1-(4-Chlorophenyl)piperazine: Another related compound with potential medicinal applications.

Uniqueness

5-[4-(4-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol is unique due to the presence of both the piperazine and pyridin-2-ol moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-13-2-4-14(5-3-13)19-7-9-20(10-8-19)16(22)12-1-6-15(21)18-11-12/h1-6,11H,7-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTFPZNLBKUWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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